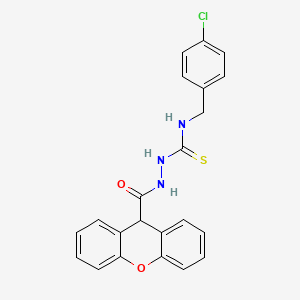

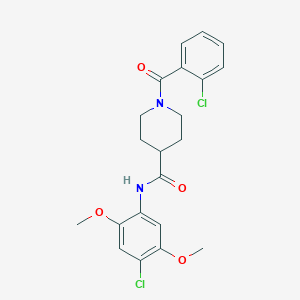

![molecular formula C17H14N6O3S2 B4535208 4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4535208.png)

4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to "4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide" involves multiple steps, including the use of mercapto and benzenesulfonamide groups. For example, Pomarnacka (2007) described the synthesis of 4-chloro-2-mercapto-N-(1,4,5,6-tetrahydro-1,2,4-triazin-3-yl)benzenesulfonamides and discussed the mechanism of the investigated reaction (Pomarnacka, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category often features a complex arrangement of rings, including the triazole and phthalazine moieties. Hwang et al. (2006) obtained the molecular formula C(11)H(10)N(6)OS for a compound by reacting with carbon disulfide, showcasing the intricate structure typical of this chemical class (Hwang et al., 2006).

Zukünftige Richtungen

The future research on “4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on modifying its structure to improve its properties or reduce potential hazards.

Wirkmechanismus

Target of Action

The primary target of this compound is the heme protein , which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This is a common target for azole-based drugs, which are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Mode of Action

The compound interacts with its target through a process of deprotonation and coordination through sulphur . This interaction results in changes to the target protein’s function, specifically affecting its ability to catalyze the demethylation of lanosterol .

Biochemical Pathways

The compound’s interaction with the heme protein affects the lanosterol 14α-demethylation pathway . This pathway is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this pathway, the compound disrupts the integrity of the cell membrane, leading to cell death .

Pharmacokinetics

This suggests that the compound may have good bioavailability and the ability to reach its target effectively .

Result of Action

The compound’s action results in the disruption of the fungal cell membrane, leading to cell death . Additionally, the compound has been found to possess good or moderate antimicrobial activities against test microorganisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with DNA has been studied at a physiological temperature of 37 °C

Eigenschaften

IUPAC Name |

4-[3-[(1-oxophthalazin-2-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O3S2/c18-28(25,26)13-7-5-12(6-8-13)23-15(20-21-17(23)27)10-22-16(24)14-4-2-1-3-11(14)9-19-22/h1-9H,10H2,(H,21,27)(H2,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLYCNDTBZMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC3=NNC(=S)N3C4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4535128.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B4535136.png)

![N-(2-furylmethyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4535139.png)

![4-bromo-N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B4535156.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B4535179.png)

![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4535182.png)

![methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate](/img/structure/B4535188.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4535197.png)

![N-({[2-(anilinocarbonyl)phenyl]amino}carbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4535201.png)